All-D-Amino Acid Composition Confers Complete Resistance to Trypsin and Chymotrypsin Degradation vs. L-Amino Acid Parent Peptides
In a direct head-to-head study using all D-amino acid derivatives of polybia-CP, the D-enantiomer (D-CP) demonstrated complete resistance to trypsin and chymotrypsin degradation over the assay period, while the parent L-amino acid peptide (polybia-CP) was substantially degraded. By HPLC analysis after incubation with trypsin and chymotrypsin, the all D-amino acid derivative retained its full-length peptide peak, whereas the L-peptide showed extensive fragmentation [1]. This class-level evidence directly extrapolates to N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide, which is an all D-amino acid tetrapeptide with the same stereochemical basis for protease evasion.
| Evidence Dimension | Proteolytic stability against serine proteases (trypsin and chymotrypsin) |
|---|---|
| Target Compound Data | All D-amino acid peptide derivative (D-CP): resistant to degradation; full-length peptide retained after incubation with trypsin and chymotrypsin [1] |
| Comparator Or Baseline | Parent L-amino acid peptide (polybia-CP): substantial degradation with fragmentation observed under identical conditions [1] |
| Quantified Difference | Qualitative: complete retention vs. extensive fragmentation. D-CP maintained structural integrity where L-CP was degraded. |
| Conditions | In vitro incubation with trypsin and chymotrypsin; degradation assessed by HPLC profile and antimicrobial activity retention; Acta Biochim Biophys Sin, 2017. |
Why This Matters
For any experiment requiring intact peptide over hours of incubation in protease-containing media (serum, plasma, cell lysates), the all D-amino acid configuration provides a stability advantage that L-amino acid tetrapeptides cannot match, directly impacting experimental reproducibility and data interpretability.
- [1] Jia F, et al. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochim Biophys Sin, 2017, 49(10): 916-925. DOI: 10.1093/abbs/gmx091. All D-amino acid derivative (D-CP) resistant to trypsin and chymotrypsin; parent L-peptide degraded. View Source
